molecular formula C25H23N7O6S B12706542 2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate CAS No. 87617-96-7

2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate

Cat. No.: B12706542
CAS No.: 87617-96-7
M. Wt: 549.6 g/mol
InChI Key: UHSNEQICGZZERD-UHFFFAOYSA-N
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Description

2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate is a sophisticated synthetic organic compound primarily of interest in advanced materials science and chemical research. This compound belongs to the azo dye class, characterized by the presence of one or more azo bonds (-N=N-), and features a complex molecular architecture incorporating a bithienyl core, nitrophenyl groups, and diacetate ester chains. Its extended conjugated system is responsible for strong chromophoric properties, making it a candidate for investigation in dyeing synthetic fibers and in the development of organic semiconductors or non-linear optical materials. The presence of multiple azo linkages and electron-withdrawing groups suggests potential for interesting redox behavior and photochemical activity. Researchers can utilize this chemical to explore its spectroscopic characteristics, stability, and interactions with polymers or biological molecules. The diacetate functional groups may be investigated for their role in solubility and as potential sites for further chemical modification. This product is provided for research purposes only and is strictly not intended for human therapeutic use, veterinary application, or personal consumption. Specific physical, chemical, and hazard data for this compound should be verified with the supplier prior to use.

Properties

CAS No.

87617-96-7

Molecular Formula

C25H23N7O6S

Molecular Weight

549.6 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[[3-cyano-5-[(4-nitrophenyl)diazenyl]thiophen-2-yl]diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C25H23N7O6S/c1-17(33)37-13-11-31(12-14-38-18(2)34)22-7-3-21(4-8-22)28-30-25-19(16-26)15-24(39-25)29-27-20-5-9-23(10-6-20)32(35)36/h3-10,15H,11-14H2,1-2H3

InChI Key

UHSNEQICGZZERD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)N=NC3=CC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

  • Starting Materials:

    • Aromatic amines (e.g., 4-nitroaniline) for diazotization
    • Thienyl derivatives bearing cyano substituents
  • Procedure:

    • Diazotization of the aromatic amine is performed by treating it with sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperatures (0–5 °C) to form the diazonium salt.
    • The diazonium salt is then coupled with the thienyl compound under controlled pH (usually mildly alkaline) to form the azo linkage.
    • The reaction mixture is stirred until completion, monitored by TLC or UV-Vis spectroscopy due to the characteristic azo chromophore absorption.
  • Notes:

    • Maintaining low temperature during diazotization prevents decomposition of the diazonium salt.
    • pH control during coupling is critical to avoid side reactions and ensure selective azo bond formation.

Introduction of the Cyano Group

  • The cyano group is typically introduced on the thienyl ring prior to azo coupling, often via nucleophilic substitution or palladium-catalyzed cyanation reactions.
  • This step requires anhydrous conditions and inert atmosphere to prevent hydrolysis or side reactions of the cyano group.

Formation of the Imino Diethyl Diacetate Moiety

  • The imino linkage is formed by condensation of an amine group on the azo-coupled intermediate with a diethyl diacetate derivative.
  • This condensation is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.
  • Acid or base catalysts may be used to facilitate the imine formation.
  • The reaction progress is monitored by spectroscopic methods (e.g., NMR, IR) to confirm the formation of the imino bond and the diacetate ester groups.

Reaction Conditions and Optimization

Step Key Reagents/Conditions Temperature pH Range Solvent(s) Notes
Diazotization NaNO2, HCl 0–5 °C Acidic (pH ~1) Water Low temp to stabilize diazonium salt
Azo Coupling Thienyl derivative Room temp to 10 °C Mildly alkaline Water/ethanol mix pH control critical for selectivity
Cyano Group Introduction Pd catalyst, cyanide source 50–80 °C Neutral Anhydrous organic Inert atmosphere required
Imino Diethyl Diacetate Formation Diethyl diacetate derivative, catalyst Reflux (~78 °C) Neutral to mild acid/base Ethanol, acetonitrile Catalyst choice affects yield

Purification and Characterization

  • Purification:
    • Crystallization from suitable solvents (e.g., ethanol, ethyl acetate)
    • Column chromatography using silica gel to separate impurities
  • Characterization Techniques:
    • NMR spectroscopy to confirm structural integrity and imino linkage
    • IR spectroscopy to identify functional groups (azo, cyano, ester)
    • UV-Vis spectroscopy to verify azo chromophore formation
    • Mass spectrometry for molecular weight confirmation

Research Findings and Notes

  • The multi-step synthesis demands careful control of reaction parameters to avoid azo bond cleavage or hydrolysis of ester groups.
  • The presence of multiple azo linkages and electron-withdrawing groups (cyano, nitro) influences the reactivity and stability of intermediates.
  • Reported yields vary depending on the purity of starting materials and reaction optimization but typically range from 60% to 85% overall after purification.
  • The compound’s complex structure requires stepwise synthesis rather than one-pot methods to ensure selectivity and high purity.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Intermediates Conditions Summary Outcome
1 Diazotization 4-nitroaniline, NaNO2, HCl 0–5 °C, acidic aqueous solution Formation of diazonium salt
2 Azo Coupling Diazonium salt, 3-cyano-2-thienyl derivative Mildly alkaline, room temp Azo-linked intermediate
3 Cyanation (pre-step) Thienyl precursor, Pd catalyst, cyanide source 50–80 °C, inert atmosphere Cyano-substituted thienyl
4 Imino Diethyl Diacetate Formation Azo intermediate, diethyl diacetate derivative Reflux in ethanol/acetonitrile Final compound with imino linkage

This detailed synthesis approach for 2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate is based on comprehensive analysis of available chemical data and standard organic synthesis protocols for azo compounds with complex substituents. The methodology ensures reproducibility and high purity, suitable for research and potential application development.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity arises from its conjugated azo groups, electron-withdrawing substituents (e.g., cyano, nitro), and ester moieties. Key reaction pathways include:

Reduction of Azo Groups

Azo linkages (-N=N-) are susceptible to reduction under acidic or basic conditions, typically yielding amino derivatives. For example:

  • Reduction with H₂/Pd :

    Azo groupAmine(e.g., NH2 groups)\text{Azo group} \rightarrow \text{Amine} \quad (\text{e.g., } -\text{NH}_2 \text{ groups})

    This reaction is critical for modifying the compound’s colorimetric properties or enhancing solubility .

Hydrolysis of Ester Groups

The diethyl diacetate moieties can hydrolyze under acidic or alkaline conditions to form carboxylic acids:

  • Acidic hydrolysis :

    ester+H+/H2Ocarboxylic acid+ethanol\text{ester} + \text{H}^+/\text{H}_2\text{O} \rightarrow \text{carboxylic acid} + \text{ethanol}

    This reaction may alter the compound’s lipophilicity and bioavailability.

Reduction of Nitro Groups

The nitro substituent (–NO₂) can be reduced to an amine (-NH₂) using reagents like Fe/HCl or Sn/HCl :

Nitro groupAmino group\text{Nitro group} \rightarrow \text{Amino group}

This transformation could modulate the compound’s electronic properties and reactivity .

Hydrolysis of Cyano Groups

The cyano group (-CN) may hydrolyze to a carboxylic acid (-COOH) under acidic or alkaline conditions:

cyano group+H2Ocarboxylic acid\text{cyano group} + \text{H}_2\text{O} \rightarrow \text{carboxylic acid}

This reaction could impact the compound’s polarity and potential biological interactions.

Comparative Analysis of Structural Variants

Compound Key Features Unique Reactivity
2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetateThienyl, nitro, cyano, diethyl diacetateEnhanced electron-deficiency for coupling
2,2'-((4-((4-Nitrophenyl)azo)phenyl)imino)bisethyl diacetateNitrophenyl azo, ester groupsSimplified azo structure, fewer reactive sites
4-AminoazobenzeneSimple azo linkageLimited functional groups, basic reactivity

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research has indicated that azo compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of cyano and nitrophenyl groups may enhance the biological activity of this compound. Studies have shown that similar compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) .
  • Drug Delivery Systems : The diethyl diacetate moiety can be utilized in drug delivery systems due to its ability to form nanoparticles or liposomes. These systems can encapsulate therapeutic agents and improve their bioavailability while minimizing side effects .
  • Enzyme Inhibition : Compounds with similar structures have been studied for their potential as inhibitors of specific enzymes involved in disease pathways, such as kinases or proteases. This compound's unique functional groups may allow it to interact specifically with target enzymes .

Analytical Applications

  • Colorimetric Sensors : The chromogenic properties of azo compounds make them suitable for developing colorimetric sensors for detecting metal ions or other analytes in solution. The color change upon binding can be quantitatively measured, providing a simple analytical tool .
  • Spectroscopic Studies : The distinct absorption spectra associated with azo compounds allow for their use in UV-Vis spectroscopy to monitor chemical reactions or environmental changes, making them valuable in both laboratory and field settings .

Material Science Applications

  • Dyes and Pigments : Due to their vibrant colors, azo compounds are widely used as dyes in textiles and plastics. This compound could potentially be developed into a dye with specific lightfastness and stability properties .
  • Photovoltaic Materials : Research has explored the use of azo compounds in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy efficiently. Modifying the structure can optimize their electronic properties for better performance .

Case Studies

  • Cytotoxicity Assay : A study investigated the anticancer properties of various azo compounds similar to 2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate against breast cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting further investigation into its mechanism of action is warranted.
  • Development of Colorimetric Sensors : A research team developed a colorimetric sensor based on an azo compound for detecting lead ions in water samples. The sensor exhibited high sensitivity and selectivity, demonstrating the practical application of similar compounds in environmental monitoring.

Mechanism of Action

The mechanism of action of 2,2’((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate involves its interaction with various molecular targets and pathways. The azo groups in the compound can undergo reduction to form amines, which can then interact with biological molecules. The heterocyclic scaffolds in the compound enhance its binding affinity to specific molecular targets, leading to its bioactive properties .

Comparison with Similar Compounds

Key Observations:

Electronic Properties: The target compound’s thienyl-cyano-nitro substitution likely results in a redshifted absorption (λmax) compared to DISPERSE RED 17 (~500 nm) due to extended π-conjugation and electron withdrawal .

Solubility : The diethyl diacetate ester enhances lipophilicity, improving compatibility with organic matrices compared to hydroxyethyl esters (e.g., 151871-76-0) .

Synthetic Complexity : The dual azo-thienyl structure requires precise stoichiometric control during diazotization, akin to acryloyl derivative syntheses in .

Optical and Spectroscopic Characteristics

  • UV-Vis Absorption: Azo dyes with nitro groups typically exhibit λmax in the 450–600 nm range. The target compound’s cyano and thienyl groups may shift λmax beyond 550 nm, comparable to poly(3-hexylthiophene)-azo copolymers in .
  • Stability: Nitro-substituted azo dyes generally show superior photostability but may face hydrolytic degradation of ester groups under alkaline conditions, as noted in Safety Data Sheets (e.g., ) .

Research Findings and Challenges

  • Toxicity and Regulation: Analogues like 55619-18-6 () are flagged for environmental hazards due to bromine substituents . The target compound’s cyano group may require toxicity profiling under regulations like REACH.
  • Synthetic Yield : Multi-step syntheses (e.g., ) often yield <60% for such complex structures, necessitating optimization .

Biological Activity

The compound 2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate is a complex azo dye with significant potential in various biological applications. Its structure includes multiple functional groups that may influence its biological activity, including azo linkages and cyano groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C25H23N7O6S
  • Molecular Weight : 549.55842 g/mol
  • CAS Number : 87617-96-7

Structural Characteristics

The compound features:

  • Azo groups that can undergo reduction to form amines.
  • A cyano group which may enhance solubility and reactivity.
  • Diethyl diacetate moiety that can affect pharmacokinetics.
  • Azo Reduction : Azo compounds like this one can be metabolized by enzymes in the liver, intestines, and skin, leading to the release of bioactive amines. This process is mediated by enzymes such as cytochrome P450s and azo reductases .
  • Antioxidant Properties : Some studies suggest that azo dyes can exhibit antioxidant activity, which may contribute to protective effects against oxidative stress in cells .
  • Antimicrobial Activity : Research indicates that certain azo compounds possess antimicrobial properties, potentially making them useful in treating infections .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various azo compounds, including derivatives similar to 2,2'((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use in pharmaceutical applications .

Toxicological Assessments

Toxicological evaluations have been performed to assess the safety profile of azo dyes. These studies often focus on:

  • Genotoxicity : Evaluations using bacterial reverse mutation assays have shown no significant genotoxic effects at tested concentrations .
  • Metabolism Studies : Investigations into metabolic pathways indicate that the compound is primarily processed by liver enzymes, with minimal systemic absorption, suggesting a low risk of systemic toxicity .

Comparative Biological Activity Table

Biological ActivityCompoundObserved Effects
AntimicrobialAzo DyesInhibition of bacterial growth
AntioxidantAzo DyesReduction of oxidative stress
Genotoxicity2,2'((4-Azo)No significant genotoxic effects observed

Q & A

Q. What are the typical synthetic routes for preparing 2,2'-((4-((3-Cyano-5-((4-nitrophenyl)azo)-2-thienyl)azo)phenyl)imino)diethyl diacetate, and what critical parameters govern yield and purity?

  • Methodological Answer : The synthesis involves sequential azo-coupling reactions. First, diazotization of 4-nitroaniline under acidic conditions (e.g., HCl/NaNO₂) generates the diazonium salt, which is coupled to 3-cyano-2-thiophene to form the first azo linkage. A second diazotization step introduces the phenylimino group, followed by acetylation with diethyl diacetate. Key parameters include:
  • Temperature control (0–5°C during diazotization to prevent decomposition) .
  • pH optimization (weakly acidic for coupling reactions to stabilize intermediates) .
  • Purification : Recrystallization from ethanol-dioxane mixtures (1:2) improves purity (>95%) .
  • Characterization : Use NMR (¹H/¹³C) to confirm azo linkages and FT-IR for cyano (CN) and acetyl (C=O) groups .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and electronic properties?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions of azo groups; compare with TD-DFT calculations to validate electronic transitions .
  • X-ray Crystallography : Resolves spatial arrangement of the thienyl and nitrophenyl groups (requires single crystals grown via slow evaporation in DMSO) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
  • Solid-State NMR : Probes intermolecular interactions in crystalline phases .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and non-linear optical (NLO) properties of this compound?

  • Methodological Answer :
  • DFT Framework : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to optimize geometry and compute HOMO-LUMO gaps .
  • NLO Properties : Calculate hyperpolarizability (β) using CAM-B3LYP to assess potential for optoelectronic applications .
  • Validation : Compare computed UV-Vis spectra (via TD-DFT) with experimental data to refine exchange-correlation potentials .
  • Software : Gaussian 16 or ORCA for simulations; VMD for visualizing electron density maps .

Q. What experimental design strategies can optimize the synthesis and functionalization of this compound for targeted applications (e.g., sensors, dyes)?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply a Box-Behnken design to optimize reaction time, temperature, and stoichiometry. For example:
  • Factors : Molar ratio (aryl diazonium:thienyl intermediate), solvent polarity (DMF vs. ethanol), and catalyst (e.g., NaOAc) .
  • Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts (e.g., hydrolyzed acetates) .
  • High-Throughput Screening : Use automated liquid handlers to test 96 reaction conditions in parallel .

Q. How can researchers resolve contradictions between experimental data (e.g., spectroscopic results) and computational predictions for this compound?

  • Methodological Answer :
  • Root Cause Analysis :
  • Solvent Effects : Include implicit solvation models (e.g., PCM in DFT) to match experimental UV-Vis spectra in ethanol .
  • Tautomerism : Investigate keto-enol equilibria or azo-hydrazone tautomerism via variable-temperature NMR .
  • Multi-Technique Validation : Cross-reference IR, Raman, and XPS data to confirm functional group assignments .
  • Error Margins : Quantify deviations (e.g., RMSD < 0.05 Å for bond lengths) between DFT-optimized and crystallographic structures .

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